Cas no 84-65-1 (Anthraquinone)

Anthraquinone (C14H8O2) is an aromatic organic compound characterized by its yellow crystalline structure. It serves as a key intermediate in the synthesis of dyes, particularly anthraquinone dyes, due to its stable conjugated system and ability to form vivid colors. Industrially, it is widely used in the production of hydrogen peroxide via the anthraquinone process, owing to its efficient redox properties. Additionally, it finds applications in wood pulping and as a catalyst in certain chemical reactions. Its high thermal stability and low solubility in water make it suitable for specialized formulations. Anthraquinone is valued for its versatility and reliability in industrial and synthetic chemistry.
Anthraquinone structure
Anthraquinone structure
Product Name:Anthraquinone
CAS No:84-65-1
MF:C14H8O2
MW:208.21212387085
MDL:MFCD00001188
CID:34319
PubChem ID:24868782
Update Time:2025-09-15

Anthraquinone Chemical and Physical Properties

Names and Identifiers

    • Anthracene-9,10-dione
    • 9,10-Dioxoanthracene
    • anthra-9,10-quinone
    • Melting point standard Anthraquinone
    • 9,10-Anthraquinone
    • 9,10-Anthraquinone Solution
    • Anthraquinone
    • ANTHRAQUINONE(AS)
    • 9,10-anthracenedione
    • Dihydrodiketoanthracene
    • Morkit
    • Ordinary anthraquinone
    • 9,10-dihydro-9,10-dioxoanthracene
    • Hoelite
    • Anthracenedione
    • Anthradione
    • Corbit
    • 9,10-Anthrachinon
    • Anthrapel
    • 9,10-quinone
    • Az-Q
    • Anthrachinon
    • Caswell No. 052A
    • Anthraquinone [BSI:ISO]
    • Bis-alkylamino anthraquinone
    • 9,10-Anthrachinon [Czech]
    • 9,10-Anthracendion
    • EPA Pesticide Chemical Code 122701
    • 030MS0JBDO
    • Anthraquinone (8CI)
    • 1,4,11,12-Tetrahydro-9,10-anthraquinone
    • Anthracene-9,10-quinone
    • Avipel
    • DAQ-N
    • DBLE 104
    • Flight Control
    • Flight Control Plus
    • Kawasaki SAQ
    • NSC 7957
    • SAQ
    • SAQ (quinone)
    • MDL: MFCD00001188
    • Inchi: 1S/C14H8O2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H
    • InChI Key: RZVHIXYEVGDQDX-UHFFFAOYSA-N
    • SMILES: O=C1C2C(=CC=CC=2)C(=O)C2C1=CC=CC=2
    • BRN: 390030

Computed Properties

  • Exact Mass: 208.05200
  • Monoisotopic Mass: 208.05243
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 261
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.1
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.4
  • Topological Polar Surface Area: 34.1

Experimental Properties

  • Color/Form: Pale yellow needle crystal
  • Density: 1.438
  • Melting Point: 284°C(lit.)
  • Boiling Point: 379-381 °C(lit.)
  • Flash Point: Fahrenheit: 365 ° f < br / > Celsius: 185 ° C < br / >
  • Refractive Index: 1.5681 (estimate)
  • Solubility: 0.00007g/l
  • Water Partition Coefficient: <0.1 g/100 mL at 23 ºC
  • Stability/Shelf Life: Stable. Incompatible with strong oxidizing agents. Combustible.
  • PSA: 34.14000
  • LogP: 2.46200
  • Merck: 687
  • Vapor Pressure: 1 mmHg ( 190 °C)
  • Solubility: It is easily soluble in hot benzene and hot toluene, but poorly soluble in cold benzene. Slightly soluble in water, ethanol, ether, acetone, chloroform and other organic solvents, soluble in concentrated sulfuric acid
  • Sensitiveness: Sensitive to humidity

Anthraquinone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H312,H317,H332
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:1
  • Hazard Category Code: 43
  • Safety Instruction: S36/37-S37/39-S26-S24
  • RTECS:CB4725000
  • Hazardous Material Identification: Xi
  • HazardClass:9
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38; R43

Anthraquinone Customs Data

  • Customs Data:

    China Customs Code:

    2914610000

    Overview:

    2914610000 anthraquinone.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914610000 anthracene-9,10-dione.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.Lowest tariff:5.5%.General tariff:30.0%

Anthraquinone Pricemore >>

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Anthraquinone Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1-Methylethyl 2-iodylbenzoate Catalysts: μ-Oxobis[2,9,16,23-tetrakis(1,1-dimethylethyl)-29H,31H-phthalocyaninato(2-)-κN29… Solvents: Toluene ;  2.5 h, 110 °C
Reference
μ-Oxo-bis[tetrakis(t-butyl)phthalocyaninatoiron(III)]
Lee, Ju-hyeon; Bhattarai, Deepak; Keum, Gyochang, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-3

Production Method 2

Reaction Conditions
1.1 Reagents: Dimethyldioxirane Solvents: Acetone
Reference
Dioxirane oxidations of compounds other than alkenes
Adam, Waldemar; Zhao, Cong-Gui; Jakka, Kavitha, Organic Reactions (Hoboken, 2007, 69, 1-346

Production Method 3

Reaction Conditions
1.1 Catalysts: Silica ,  Tungsten hydroxide oxide phosphate ;  3 h, 250 °C
1.2 2 h, 220 °C
Reference
Synthesis of anthraquinone over HPW/SiO2 catalyst
Wang, Guirong; Luan, Yanqin; Hao, Suxia; Zhao, Xinqiang; Wang, Yanji, Shiyou Huagong, 2011, 40(1), 69-74

Production Method 4

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,… Solvents: Dichloromethane ;  24 h, rt
Reference
Transition metal-mediated oxidations utilizing monomeric iodosyl- and iodylarene species
Yusubov, Mekhman S.; Nemykin, Victor N.; Zhdankin, Viktor V., Tetrahedron, 2010, 66(31), 5745-5752

Production Method 5

Reaction Conditions
1.1 Reagents: Picolinic acid Catalysts: Iron chloride (FeCl3) Solvents: Acetonitrile ,  Pyridine ;  30 min
1.2 Reagents: tert-Butyl hydroperoxide ;  30 min
Reference
Gif chemistry for oxidation of activated methylenes to ketones
Kim, Sung Soo; Sar, Santosh Kumar; Tamrakar, Pankaj, Bulletin of the Korean Chemical Society, 2002, 23(7), 937-938

Production Method 6

Reaction Conditions
1.1 Catalysts: Sodium hydroxide Solvents: Dichloromethane-d2 ;  5 min, rt
Reference
Base catalysed decomposition of anthracene endoperoxide
Klaper, M.; Wessig, P.; Linker, T., Chemical Communications (Cambridge, 2016, 52(6), 1210-1213

Production Method 7

Reaction Conditions
1.1 Reagents: Iodosylbenzene Catalysts: Bis(methanol)-μ-oxobis[C,C,C-tris(1,1-dimethylethyl)-29H,31H-tribenzo[b,g,l]pyri… Solvents: Methanol ;  2 h, 25 °C
Reference
Binuclear iron(III) phthalocyanine(μ-oxo-dimer)-catalyzed oxygenation of aromatic hydrocarbons with iodosylbenzene sulfate and iodosylbenzene as the oxidants
Neu, Heather M.; Yusubov, Mekhman S.; Zhdankin, Viktor V.; Nemykin, Victor N., Advanced Synthesis & Catalysis, 2009, 351(18), 3168-3174

Production Method 8

Reaction Conditions
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Triphenylphosphine ,  Palladium diacetate Solvents: Dimethylformamide
Reference
Palladium-catalyzed reduction of aryl sulfonates. Reduction versus hydrolysis selectivity control
Cabri, Walter; De Bernardinis, Silvia; Francalanci, Franco; Penco, Sergio; Santi, Roberto, Journal of Organic Chemistry, 1990, 55(1), 350-3

Production Method 9

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Carbon nitride (C3N4) Solvents: Acetonitrile ;  24 h, 25 °C
Reference
g-C3N4 - Singlet Oxygen Made Easy for Organic Synthesis: Scope and Limitations
Camussi, Irene; Mannucci, Barbara; Speltini, Andrea; Profumo, Antonella; Milanese, Chiara; et al, ACS Sustainable Chemistry & Engineering, 2019, 7(9), 8176-8182

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: (Acetonitrile)[2,2,2-trifluoro-N′-(2,3,4,5,6-pentafluorophenyl)-N-[2,2,2-trifluo… Solvents: Acetonitrile ,  Dichloromethane ,  Water ;  2 h, 60 °C
Reference
Copper(I)-based oxidation of polycyclic aromatic hydrocarbons and product elucidation using vacuum ultraviolet spectroscopy and theoretical spectral calculations
Ponduru, Tharun T.; Qiu, Changling; Mao, James X.; Leghissa, Allegra; Smuts, Jonathan; et al, New Journal of Chemistry, 2018, 42(24), 19442-19449

Production Method 11

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) ,  Dimethylaminoethyl methacrylate-styrene diblock copolymer Solvents: Acetonitrile ,  Water ;  85 h, 40 °C
Reference
POMbranes: polyoxometalate-functionalized block copolymer membranes for oxidation catalysis
Romanenko, I.; Lechner, M.; Wendler, F.; Hoerenz, C.; Streb, C.; et al, Journal of Materials Chemistry A: Materials for Energy and Sustainability, 2017, 5(30), 15789-15796

Production Method 12

Reaction Conditions
1.1 Catalysts: Cobalt tetraphenylporphine Solvents: Dichloromethane ;  2 h, rt
Reference
Cobalt, [5,10,15,20-tetraphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κN24]-
Singh, Sanjay K.; Collier, Steven J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-5

Production Method 13

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Chromium (trimesic acid processed metal-organic framework) Solvents: Chlorobenzene ,  Water ;  2.5 h, 100 °C
Reference
Hydrocarbon oxidation over Fe- and Cr-containing metal-organic frameworks MIL-100 and MIL-101-a comparative study
Kholdeeva, Oxana A.; Skobelev, Igor Y.; Ivanchikova, Irina D.; Kovalenko, Konstantin A.; Fedin, Vladimir P.; et al, Catalysis Today, 2014, 238, 54-61

Production Method 14

Reaction Conditions
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Manganese oxide (MnO2) Solvents: Acetonitrile ,  Water ;  10 h, 80 °C
Reference
Oxidation of alkyl aromatics to ketones by tert-butyl hydroperoxide on manganese dioxide catalyst
Burange, Anand S.; Kale, Sandip R.; Jayaram, Radha V., Tetrahedron Letters, 2012, 53(24), 2989-2992

Production Method 15

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, hydrogen tetracosa-μ-oxododecaoxo[μ12-[tetrahyd… Solvents: Acetonitrile ,  Water ;  24 h, 80 °C
Reference
Oxidation of Polycyclic Aromatic Hydrocarbons with Hydrogen Peroxide in the Presence of Transition Metal Mono-Substituted Keggin-Type Polyoxometalates
Estrada, Ana C.; Simoes, Mario M. Q.; Santos, Isabel C. M. S.; Neves, M. Graca P. M. S.; Cavaleiro, Jose A. S.; et al, ChemCatChem, 2011, 3(4), 771-779

Production Method 16

Reaction Conditions
1.1 Reagents: 1-Methylethyl 2-iodylbenzoate Catalysts: Ferrate(2-), μ-oxobis[2,9,16,23-tetrakis(1,1-dimethylethyl)-29H,31H-phthalocyani… Solvents: Toluene ;  2.5 h, 110 °C
Reference
Comparative reactivity of hypervalent iodine oxidants in metalloporphyrin-catalyzed oxygenation of hydrocarbons: iodosylbenzene sulfate and 2-iodylbenzoic acid ester as safe and convenient alternatives to iodosylbenzene
Geraskin, Ivan M.; Pavlova, Olga; Neu, Heather M.; Yusubov, Mekhman S.; Nemykin, Victor N.; et al, Advanced Synthesis & Catalysis, 2009, 351(5), 733-737

Production Method 17

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Dimethyl sulfoxide ;  760 mm Hg, 25 °C → 70 °C
Reference
Oxidation of Anthrone with Oxygen in DMSO
Opeida, I. A.; Kas'yanchuk, M. G., Russian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 2002, 38(6), 905-906

Production Method 18

Reaction Conditions
1.1 Reagents: Oxygen Solvents: Dimethyl sulfoxide
Reference
Kinetics and mechanism of the liquid-phase oxidation of 10-dihydro-9-ketoanthracene in basic aprotic media
Opeida, I. A.; Kasyanchuk, M. G., Theoretical and Experimental Chemistry (Translation of Teoreticheskaya i Eksperimental'naya Khimiya), 2002, 38(1), 37-42

Production Method 19

Reaction Conditions
1.1 Reagents: Nitric acid ;  8 h, 333 - 353 K
Reference
Sub-4 nm Nanodiamonds from Graphene-Oxide and Nitrated Polycyclic Aromatic Hydrocarbons at 423 K
Shen, Yuting ; et al, ACS Nano, 2021, 15(11), 17392-17400

Anthraquinone Raw materials

Anthraquinone Preparation Products

Anthraquinone Suppliers

Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:84-65-1)Anthraquinone
Order Number:sfd12343
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:36
Price ($):discuss personally
Email:sales2@senfeida.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:84-65-1)Anthraquinone
Order Number:LE6054;LE12199;LE1710184
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:48
Price ($):discuss personally
Email:18501500038@163.com

Anthraquinone Spectrogram

GC-MS
GC-MS
13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Anthraquinone

Anthraquinone (CAS No. 84-65-1): A Versatile Compound in Modern Industries

Anthraquinone (CAS No. 84-65-1) is a prominent organic compound widely recognized for its diverse applications across multiple industries. Structurally, it consists of a 9,10-anthraquinone backbone, which serves as the foundation for numerous derivatives. This compound is particularly valued for its role as an intermediate in the synthesis of dyes, pigments, and specialty chemicals. Its unique chemical properties, including stability and reactivity, make it indispensable in both industrial and research settings.

One of the most significant uses of Anthraquinone is in the textile industry, where it acts as a key component in the production of vat dyes. These dyes are renowned for their exceptional colorfastness and resistance to fading, making them ideal for high-quality fabrics. Additionally, 84-65-1 is employed in the manufacturing of paper pulping agents, where it enhances the efficiency of the kraft process by reducing energy consumption and improving yield.

In recent years, Anthraquinone has gained attention in the renewable energy sector, particularly in redox flow batteries. Researchers are exploring its potential as an electrolyte due to its ability to undergo reversible redox reactions, which are critical for energy storage solutions. This aligns with the growing global focus on sustainable energy and carbon-neutral technologies, making CAS No. 84-65-1 a compound of interest for future innovations.

The pharmaceutical industry also benefits from Anthraquinone derivatives, which are used in the synthesis of certain medicinal compounds. For instance, some derivatives exhibit anti-inflammatory and antimicrobial properties, prompting further research into their therapeutic potential. This has led to increased searches for "Anthraquinone medical applications" and "84-65-1 in drug development," reflecting its relevance in modern medicine.

Environmental considerations are another hotspot tied to Anthraquinone. As industries strive for green chemistry practices, the compound's biodegradability and low toxicity profile are being reevaluated. Questions like "Is Anthraquinone environmentally friendly?" and "CAS 84-65-1 safety data" are frequently searched, highlighting public and regulatory interest in its ecological impact.

From a commercial perspective, the demand for Anthraquinone remains steady, driven by its irreplaceable role in niche markets. Suppliers and manufacturers often emphasize its high purity grades (e.g., "Anthraquinone 99% purity") to cater to specialized applications. The compound's pricing and availability are also common search queries, underscoring its economic significance.

In conclusion, Anthraquinone (CAS No. 84-65-1) is a multifaceted compound with enduring relevance in traditional and emerging fields. Its applications span from dye production to energy storage, reflecting its adaptability to evolving technological and environmental demands. As research continues to uncover new uses, this compound will likely remain a cornerstone of industrial and scientific progress.

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:84-65-1)Anthraquinone
sfd12343
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:84-65-1)Anthraquinone
LE6054;LE12199;LE1710184
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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